molecular formula C15H24BNO4S B8175655 N,N,3-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

N,N,3-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B8175655
M. Wt: 325.2 g/mol
InChI Key: XAPMWBQXZDNKSS-UHFFFAOYSA-N
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Description

N,N,3-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a complex organic compound that features a sulfonamide group and a boronic ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves the reaction of a sulfonamide derivative with a boronic ester. One common method includes the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a starting material, which undergoes a coupling reaction with the sulfonamide under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N,3-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Often used in coupling reactions involving the boronic ester group.

    Base: Such as potassium carbonate, is commonly used to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reactants used. For example, coupling reactions with aryl halides typically yield biaryl compounds .

Scientific Research Applications

N,N,3-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action for N,N,3-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its functional groups. The sulfonamide group can interact with biological targets, while the boronic ester group can participate in various chemical transformations. These interactions and transformations are facilitated by the compound’s ability to form stable intermediates and transition states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N,N,3-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide apart is its combination of a sulfonamide group and a boronic ester, which provides a unique set of chemical properties and reactivity. This makes it particularly valuable in applications requiring both functionalities.

Properties

IUPAC Name

N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO4S/c1-11-10-12(22(18,19)17(6)7)8-9-13(11)16-20-14(2,3)15(4,5)21-16/h8-10H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPMWBQXZDNKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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